Product packaging for 1-(Tetrahydrofuran-2-yl)-1H-indole(Cat. No.:CAS No. 50640-00-1)

1-(Tetrahydrofuran-2-yl)-1H-indole

Cat. No.: B13967251
CAS No.: 50640-00-1
M. Wt: 187.24 g/mol
InChI Key: UTEDPNLNJBYVSG-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-2-yl)-1H-indole (CAS 50640-00-1) is a chemical compound featuring an indole scaffold substituted at the nitrogen atom with a tetrahydrofuran-2-yl group. With a molecular formula of C12H13NO and a molecular weight of 187.23800 g/mol, this compound is of significant interest in synthetic and medicinal chemistry research . The indole nucleus is a privileged structure in drug discovery due to its presence in a wide array of biologically active molecules and its ability to interact with diverse biological targets . Researchers utilize this and related indole derivatives in the design and synthesis of novel compounds for probing oncogenic pathways, and exploring potential treatments for infectious diseases, neurological disorders, and diabetes . Its application is documented in the synthesis of complex diamidine compounds investigated as DNA minor groove binders for their potent antiprotozoal activity . As a building block, it enables access to structurally diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B13967251 1-(Tetrahydrofuran-2-yl)-1H-indole CAS No. 50640-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50640-00-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(oxolan-2-yl)indole

InChI

InChI=1S/C12H13NO/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2

InChI Key

UTEDPNLNJBYVSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 Tetrahydrofuran 2 Yl 1h Indole and Its Derivatives

Established Synthetic Routes for N-Alkylation of Indole (B1671886) with Tetrahydrofuran (B95107) Derivatives

The N-alkylation of indoles is a fundamental transformation in organic synthesis. Traditional methods often employ strong bases like sodium hydride in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.orgresearchgate.net While often effective and high-yielding with good selectivity for N-alkylation over C-alkylation, these conditions can be limited by the toxicity of reagents and the unpredictable behavior of strong bases on a larger scale. rsc.org

Direct N-Alkylation Strategies Utilizing Tetrahydrofuran-2-yl Electrophiles

Direct N-alkylation of the indole ring with a suitable tetrahydrofuran-2-yl electrophile represents a primary strategy for the synthesis of the target compound. This typically involves the reaction of an indole salt with a 2-substituted tetrahydrofuran, such as 2-halotetrahydrofuran. The success of this approach hinges on the generation of the indole anion and its subsequent nucleophilic attack on the electrophilic carbon of the tetrahydrofuran ring.

A study by Zhang et al. in 2011 detailed a total synthesis of (±)-minfiensine that commenced with a Fischer indole synthesis. This involved the condensation of phenylhydrazine (B124118) with 1,4-cyclohexanedione (B43130) monoethyleneacetal to yield the indole core. nih.gov While not a direct alkylation with a tetrahydrofuran derivative, this highlights the construction of the indole scaffold which can then be functionalized.

More direct approaches have been explored for N-alkylation of indoles with other electrophiles, which can be conceptually applied to tetrahydrofuran derivatives. For instance, a one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This rapid and high-yielding method utilizes readily available building blocks. rsc.org Another approach involves the iron-catalyzed N-alkylation of indolines, which are subsequently oxidized to the corresponding N-alkylated indoles. nih.gov This two-step, one-pot procedure uses a tricarbonyl(cyclopentadienone) iron complex as the catalyst. nih.gov

Method Reagents Key Features
Classical N-AlkylationIndole, Sodium Hydride, Alkyl HalideHigh yield, good N-selectivity, potential for reagent toxicity. rsc.orgresearchgate.net
Fischer Indolisation–N-alkylationAryl Hydrazines, Ketones, Alkyl HalidesRapid, operationally simple, high yielding. rsc.org
Iron-Catalyzed N-Alkylation/OxidationIndolines, Alcohols, Iron Catalyst, OxidantOne-pot, two-step procedure. nih.gov

Palladium-Catalyzed Coupling Approaches for Indole N1 Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the N-functionalization of indoles. The Buchwald-Hartwig amination, for example, has been successfully applied to the N-arylation of indoles with aryl halides and triflates. organic-chemistry.orgnih.gov These methods often employ bulky, electron-rich phosphine (B1218219) ligands in combination with a palladium precursor, such as Pd2(dba)3. organic-chemistry.orgnih.gov The choice of base, such as NaOt-Bu or K3PO4, is crucial for achieving high efficiency and minimizing side reactions. organic-chemistry.org

While primarily developed for N-arylation, the principles of palladium-catalyzed coupling can be extended to N-alkylation. For instance, palladium-catalyzed direct arylation of indoles with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst and a specific phosphine ligand. nih.gov The regioselectivity of palladium-catalyzed indole arylation can be influenced by careful optimization of reaction conditions. mdpi.com

Stereoselective Synthesis of Chiral 1-(Tetrahydrofuran-2-yl)-1H-indole Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral molecules in biologically active compounds. This can be achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric Catalysis in Tetrahydrofuran-2-yl Moiety Introduction

Asymmetric catalysis offers an elegant approach to introduce the chiral tetrahydrofuran-2-yl moiety onto the indole nitrogen. This involves the use of a chiral catalyst to control the stereochemical outcome of the N-alkylation reaction.

An enantioselective, intermolecular aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols. nih.gov This method utilizes a palladium catalyst and allows for the direct N-alkylation in a regio-, stereo-, and enantioselective manner. nih.gov Another notable example is the copper-hydride catalyzed enantioselective alkylation of indole derivatives, where the regioselectivity between N- and C3-alkylation is controlled by the choice of ligand. nih.gov

Catalytic System Reaction Type Key Features
Palladium/Chiral LigandAza-Wacker ReactionIntermolecular, regio-, stereo-, and enantioselective. nih.gov
Copper Hydride/LigandAlkylationLigand-controlled regiodivergence (N- vs. C3-alkylation). nih.gov

Diastereoselective Synthesis through Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed.

A common strategy involves attaching a chiral auxiliary to the indole nitrogen, performing the diastereoselective alkylation with a tetrahydrofuran derivative, and then cleaving the auxiliary. While specific examples for this compound are not prevalent in the provided search results, the general principle is well-established. For instance, chiral oxazolidinones have been widely used as chiral auxiliaries in stereoselective aldol (B89426) reactions, demonstrating their utility in controlling stereochemistry. wikipedia.orgscispace.com The synthesis of 1-substituted-tetrahydro-β-carbolines has been achieved using chiral auxiliaries like (2R)-2-amino-2-phenylethanol and pyroglutamic acid derivatives. rsc.org

Novel Synthetic Transformations Leading to the this compound Scaffold

Recent research has focused on developing novel and more efficient synthetic routes to N-alkylated indoles. A one-pot, three-component Fischer indolisation–N-alkylation protocol allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org Another innovative approach is the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles for direct N-alkylation. researchgate.net

Furthermore, a novel synthesis of 3-aroylindoles has been achieved through a highly regioselective annulation of C-nitrosoaromatics with conjugated terminal alkynones. unito.it While not directly producing the target compound, this method showcases the development of new strategies for indole functionalization that could potentially be adapted.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs in indole synthesis can be applied. A prominent example is the Fischer indole synthesis, which can be performed as a one-pot process. mdpi.combyjus.com This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed cyclization and elimination of ammonia (B1221849) to form the indole ring. byjus.comwikipedia.orgjk-sci.com

A potential one-pot, three-component synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. researchgate.net This rapid and high-yielding protocol utilizes readily available aryl hydrazines, ketones, and alkyl halides. researchgate.net Although not specifically demonstrated for the tetrahydrofuranyl group, this methodology suggests a viable pathway where a suitable tetrahydrofuranyl halide could be employed as the alkylating agent in a one-pot fashion following the initial indole formation.

The general strategy for a one-pot Fischer indole synthesis is outlined below:

Reactant 1Reactant 2CatalystConditionsProduct
PhenylhydrazineKetone/AldehydeBrønsted or Lewis AcidHeatingIndole

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of this compound, green approaches can be considered at various stages.

The use of environmentally benign solvents is a key aspect of green chemistry. nih.gov Water, ionic liquids, and supercritical fluids are promising alternatives to traditional volatile organic solvents. nih.gov For instance, a green synthesis of indole compounds has been reported using a bissulfonic acid type acidic ionic liquid as a catalyst in an aqueous solvent. google.com This method offers mild reaction conditions, easy product separation, and catalyst reusability. google.com The application of such systems to the Fischer indole synthesis with a tetrahydrofuran-derived carbonyl compound could provide a greener route to the target molecule.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net Microwave irradiation has been successfully used to accelerate Fischer indolisation. researchgate.net Combining this with a recyclable catalyst and a green solvent would constitute a highly sustainable synthetic protocol. A one-pot, microwave-promoted synthesis of N-arylindoles has been developed using a simple copper(I) oxide catalyst in ethanol, an environmentally friendly solvent. researchgate.net

Furthermore, the development of catalyst-free reactions represents a significant advancement in green synthesis. Some MCR processes for preparing indole derivatives have been achieved without a catalyst, using promoters like polyethylene (B3416737) glycol 400 which also acts as the reaction medium.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved through two main strategies: by using substituted precursors in the initial ring-forming reaction or by post-synthetic modification of the parent heterocycle.

Functionalization of the Indole Nucleus (C2, C3, C4, C5, C6, C7 Positions)

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position due to its high electron density. mdpi.com However, with the nitrogen atom substituted, electrophilic attack can also be directed to other positions.

C2 and C3 Functionalization: Directing functionalization to the C2 position of an N-substituted indole often requires specific strategies. One common method involves lithiation at the C2 position followed by quenching with an electrophile. mdpi.com For N-tosylindoles, reaction with butyllithium (B86547) and subsequent treatment with electrophilic sulfenylating agents like diaryl disulfides can lead to C2-sulfenylated products in high yields. mdpi.com While not demonstrated on this compound specifically, this approach is a general strategy for C2 functionalization.

The C3 position of N-H indoles is highly nucleophilic. nih.gov In N-substituted indoles, direct C3 functionalization with electrophiles is also a common transformation. For instance, triflic acid can mediate the C3-regioselective hydroarylation of N-H indoles, generating an electrophilic indole at the C3 position. nih.govchemrxiv.org This umpolung strategy allows for the addition of arene nucleophiles to the C3 position. nih.govchemrxiv.org

Functionalization of the Benzene (B151609) Ring (C4-C7): Functionalization of the benzene portion of the indole nucleus is generally more challenging. However, methods for site-selective C-H functionalization at the C4, C5, C6, and C7 positions have been developed using transition-metal catalysis. These methods include arylation, alkenylation, alkynylation, and amidation.

Chemical Modifications of the Tetrahydrofuran Ring

The tetrahydrofuran ring, being a saturated ether, is generally less reactive than the indole nucleus. However, modifications are possible, often involving radical reactions or activation of C-H bonds.

One approach for functionalizing tetrahydrofuran is through radical reactions. diva-portal.org For example, radical carbonylation/cyclization can be used to construct tetrahydrofuran-3-ones. diva-portal.org Another method involves the direct functionalization of C(sp³)–H bonds. Nickel-catalyzed oxidative C(sp³)-H arylation has been reported for tetrahydrofuran, allowing for the introduction of aryl groups onto the ring.

Ring-opening reactions of tetrahydrofuran can also be a route to functionalized derivatives. The reductive cleavage of tetrahydrofuran can be achieved using lithium powder in the presence of an arene catalyst, forming a dianion that can react with electrophiles to yield 1,5-diols. researchgate.net Furthermore, a one-pot synthesis of imidazolinium salts has been developed via the CO2-promoted oxidative ring opening of tetrahydrofuran with N,N'-disubstituted diamines. nih.gov

The following table summarizes some potential functionalization reactions on the this compound scaffold based on general methodologies for the individual heterocycles.

PositionReaction TypeReagents and ConditionsPotential Product
Indole C2Lithiation/Electrophilic Quench1. n-BuLi, THF; 2. Electrophile (e.g., R-X)2-Substituted-1-(tetrahydrofuran-2-yl)-1H-indole
Indole C3Electrophilic SubstitutionElectrophile (e.g., NBS, NCS)3-Halo-1-(tetrahydrofuran-2-yl)-1H-indole
Indole C4-C7C-H ArylationPd catalyst, Aryl halide, Ligand, BaseAryl-substituted-1-(tetrahydrofuran-2-yl)-1H-indole
THF RingOxidative C-H ArylationNi catalyst, Aryl boronic acid, Oxidant1-(Aryl-tetrahydrofuran-2-yl)-1H-indole

Advanced Spectroscopic and Structural Elucidation of 1 Tetrahydrofuran 2 Yl 1h Indole

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structure in solution. The predicted ¹H and ¹³C NMR chemical shifts for 1-(Tetrahydrofuran-2-yl)-1H-indole are based on the known values for indole (B1671886) and tetrahydrofuran (B95107), with adjustments for the electronic effects of N-substitution.

The numbering for the atoms in this compound is as follows: the indole ring is numbered from 1 (Nitrogen) to 7, with the fused carbons being 3a and 7a. The tetrahydrofuran (THF) ring is numbered from 1' (Oxygen) to 5', with the point of attachment at C2'.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Below are the anticipated chemical shifts for the compound in a typical deuterated solvent like CDCl₃.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2~6.6 - 6.8~102 - 104
3~7.1 - 7.3~121 - 123
4~7.6 - 7.8~120 - 122
5~7.1 - 7.3~122 - 124
6~7.2 - 7.4~120 - 122
7~7.5 - 7.7~110 - 112
3a-~128 - 130
7a-~136 - 138
2'~5.8 - 6.0~85 - 87
3'~2.0 - 2.4~25 - 27
4'~1.8 - 2.2~23 - 25
5'~3.9 - 4.3~68 - 70

Two-dimensional (2D) NMR experiments are critical for confirming the predicted structure by establishing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected cross-peaks would connect adjacent protons. sdsu.edu

H4 ↔ H5 ↔ H6 ↔ H7 (correlations around the benzene (B151609) ring of the indole).

H2 ↔ H3 (correlation on the pyrrole ring of the indole).

H2' ↔ H3' (protons on the THF ring).

H3' ↔ H4' ↔ H5' (correlations within the THF aliphatic chain).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu The spectrum would confirm the assignments listed in the table above, for instance, showing a cross-peak between the proton at ~6.0 ppm and the carbon at ~86 ppm, confirming the H2'-C2' assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. sdsu.edu

The H2' proton of the THF ring is expected to show a key correlation to carbons C2 and C7a of the indole ring, confirming the N-C2' linkage.

Indole proton H2 would show correlations to C3, C3a, and C7a.

Indole proton H7 would show correlations to C5 and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation.

A key NOE would be expected between the H2' proton of the THF ring and the H2 and H7 protons of the indole ring, which would help define the rotational conformation around the N-C2' bond.

Table of Expected 2D NMR Correlations:

Experiment Proton (¹H) Expected Correlated Nuclei
COSY H5H4, H6
H3'H2', H4'
HSQC H2C2
H5'C5'
HMBC H2'C3', C5', C2, C7a
H4C3a, C5, C6
NOESY H2'H3', H2, H7

The molecule this compound possesses conformational flexibility arising from two main sources: the pseudorotation of the five-membered tetrahydrofuran ring and rotation around the single bond connecting the nitrogen of the indole to the C2' of the THF ring.

Variable Temperature (VT) NMR studies can provide significant insight into these dynamic processes. oxinst.comnih.gov At low temperatures, the interconversion between different conformers might become slow on the NMR timescale, leading to the appearance of separate sets of signals for each populated conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. nih.gov Analyzing the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the conformational interchange.

NOE (Nuclear Overhauser Effect) studies are complementary to VT NMR. By measuring the NOE enhancements between specific protons, one can determine their spatial proximity. For instance, a strong NOE between the H2' proton of the THF ring and the H7 proton of the indole would suggest a conformation where the THF ring is oriented towards that side of the indole nucleus. Conversely, an NOE to the H2 proton would indicate the opposite orientation. The relative intensities of these NOEs can be used to estimate the equilibrium populations of different rotamers.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. acs.orgmdpi.com The standard approach involves optimizing the molecular geometry and then calculating the nuclear shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

These calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.govtandfonline.com Modern DFT methods can often predict ¹³C chemical shifts with a mean absolute error of less than 2 ppm and ¹H shifts with an error of around 0.2 ppm for similar organic molecules. acs.org

For this compound, a computational study would first involve a conformational search to identify the lowest energy conformers. NMR shifts would then be calculated for each significant conformer, and a Boltzmann-averaged spectrum would be generated. This predicted spectrum would serve as a robust hypothesis for comparison if and when experimental data becomes available, aiding in signal assignment and structural validation. acs.org

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (molecular weight: 187.23 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental formula, C₁₂H₁₃NO.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The proposed primary fragmentation pathways are:

Cleavage of the N-C2' bond: This is often a primary fragmentation site for N-substituted compounds. This would lead to two main fragments:

An indole radical cation at m/z 116.

A tetrahydrofuran-2-yl cation at m/z 71.

Fragmentation of the Tetrahydrofuran Ring: The THF moiety can undergo ring-opening and subsequent cleavage. A common fragmentation for 2-substituted THF is the loss of a C₃H₆O fragment via a retro-Diels-Alder-type mechanism, which would lead to a fragment ion at m/z 129.

Isotopic labeling studies, for instance, using deuterium-labeled tetrahydrofuran, could be employed to definitively confirm these fragmentation pathways by observing the mass shifts of the resulting fragments.

Table of Predicted Mass Spectrometry Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
187[C₁₂H₁₃NO]⁺Molecular Ion (M⁺)
116[C₈H₆N]⁺Cleavage of N-C2' bond, charge retained on indole
71[C₄H₇O]⁺Cleavage of N-C2' bond, charge retained on THF
129[C₉H₇N]⁺Loss of C₃H₆O from the molecular ion

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. spectroscopyonline.com The combination of both techniques is powerful, as some vibrational modes may be strong in one and weak or absent in the other. montclair.edu

For this compound, the key expected vibrational modes would be a composite of those from the indole and tetrahydrofuran moieties. The absence of an N-H stretching band (typically around 3400 cm⁻¹) would be a key indicator of successful N-substitution on the indole ring.

Indole Ring Vibrations:

Aromatic C-H stretching: ~3100-3000 cm⁻¹

Aromatic C=C stretching: ~1600-1450 cm⁻¹

C-H out-of-plane bending: ~740-760 cm⁻¹ (characteristic for ortho-disubstituted benzene rings)

Tetrahydrofuran Ring Vibrations:

Aliphatic C-H stretching: ~2980-2850 cm⁻¹

C-O-C asymmetric stretching (ether linkage): A strong band expected around ~1100-1070 cm⁻¹. This is often a very prominent feature in the IR spectrum of ethers.

CH₂ scissoring/bending: ~1470-1440 cm⁻¹

Table of Predicted Characteristic Vibrational Frequencies:

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman)
3100 - 3000Aromatic C-H StretchMediumStrong
2980 - 2850Aliphatic C-H StretchStrongMedium
1600 - 1450Aromatic C=C StretchMedium-StrongStrong
~1450CH₂ ScissoringMediumWeak
~1100 - 1070C-O-C Asymmetric StretchStrongWeak
~750Aromatic C-H Out-of-Plane BendStrongWeak

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, predictions about its solid-state architecture can be made based on related structures. nih.govmdpi.com

In the crystal lattice, supramolecular interactions would play a key role in the packing arrangement. Likely interactions include:

π-π Stacking: The electron-rich indole rings could stack with each other, typically in an offset or parallel-displaced fashion.

C-H···π Interactions: Hydrogen atoms from the THF ring or the indole's benzene ring could interact with the π-system of an adjacent indole ring.

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between aromatic or aliphatic C-H donors and the oxygen atom of the tetrahydrofuran ring as an acceptor.

A crystallographic study would provide invaluable data, confirming the connectivity and stereochemistry and revealing the subtle non-covalent forces that govern the molecule's self-assembly in the solid state. mdpi.com

Theoretical and Computational Chemistry Studies of 1 Tetrahydrofuran 2 Yl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies using Density Functional Theory (DFT) or other quantum chemical methods were found for 1-(Tetrahydrofuran-2-yl)-1H-indole. Such calculations are essential for understanding the molecule's electronic properties.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbital Analysis (HOMO-LUMO)

Information regarding the optimized ground state geometry, bond lengths, bond angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been reported for this compound.

Molecular Electrostatic Potential Surface Analysis for Interaction Hotspots

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been published. MEP maps are crucial for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting its interaction hotspots. nih.gov For the parent indole (B1671886) molecule, the region around the nitrogen atom typically shows negative potential, while in many substituted indoles, the distribution of electrostatic potential is highly dependent on the nature and position of the substituents. researchgate.net Without specific calculations, the precise MEP landscape of the title compound remains unknown.

Molecular Docking Studies with Relevant In Vitro Biological Targets (excluding human clinical targets)

While molecular docking has been extensively used to study the interaction of various indole derivatives with numerous biological targets, researchgate.netnih.gov no docking studies have been reported specifically for this compound against any non-human biological targets.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

There is no available data on the ligand-protein interaction profile or predicted binding modes of this compound with any protein targets.

Energetic Analysis of Predicted Binding Conformations

Due to the absence of docking studies, no energetic analysis, such as the calculation of binding free energies (e.g., in kcal/mol), for any predicted binding conformations of this compound exists in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com While specific QSAR studies focusing exclusively on this compound are not prominent in publicly available literature, extensive research on analogous N-substituted indole derivatives provides a robust framework for understanding its potential biological activities and the structural features that drive them. researchgate.netnih.gov These studies serve as a predictive guide for designing and assessing new molecules based on this scaffold.

Development of Predictive Models for In Vitro Biological Activities

The development of predictive QSAR models for indole analogs involves correlating variations in their chemical structures with measured biological activities, such as the half-maximal inhibitory concentration (IC₅₀). researchgate.net The process typically uses a "training set" of molecules with known activities to build a mathematical model, which is then validated using an external "test set" of compounds to assess its predictive power. mdpi.com

Various statistical and machine learning methods are employed to create these models. Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation. eurjchem.com More advanced techniques include Artificial Neural Networks (ANN), Support Vector Machines (SVR), and ensemble methods like AdaBoost, which can capture complex, non-linear relationships between molecular descriptors and activity. researchgate.netnih.gov

For instance, QSAR studies on indole derivatives have successfully generated highly predictive models for anticancer and antiviral activities. A model developed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs as influenza A virus inhibitors demonstrated strong predictive capability, with a high squared correlation coefficient for the training set (r²train) and a robust cross-validated squared correlation coefficient (q²). researchgate.net Similarly, a study on benzofuran (B130515) and indole derivatives as anticancer agents targeting histone lysine (B10760008) methyl transferase (HKMT) yielded a statistically significant MLR model with excellent internal and external validation metrics. eurjchem.com

The statistical quality of a QSAR model is paramount. Key parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q² or q²), and the external validation coefficient (R²ext) are used to evaluate its robustness, stability, and predictive ability. mdpi.comeurjchem.com Models are generally considered reliable when they meet established statistical thresholds. nih.gov

Indole Analog ClassBiological Activity ModeledQSAR MethodKey Statistical ParametersSource
Indole-Benzimidazole-IsoxazolesAnticancer (Prostate)AdaBoost-ALOR² = 0.9852, CCC = 0.9925 researchgate.netnih.gov
Benzofuran and Indole DerivativesAnticancer (HKMT Inhibition)MLR (via GA)R² = 0.9328, Q²_LOO = 0.9212, R²_ext = 0.929 eurjchem.com
Isatin and Indole-based CompoundsAntiviral (SARS CoV 3CLpro)Monte Carlo (CORAL)Validation Set R² up to 0.89 nih.gov
Indeno[1,2-b]indolesCK2 InhibitionNot Specifiedr² = 0.94, q² = 0.72, Test Set r² = 0.77 nih.gov

Identification of Key Structural Descriptors Influencing Activity

A critical outcome of any QSAR study is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors are numerical representations of specific molecular properties, which can be broadly categorized as electronic, steric, hydrophobic, or topological. researchgate.net

For indole derivatives, studies have consistently highlighted the importance of several key descriptor types:

Topological and Polar Surface Area Descriptors: Descriptors like TopoPSA (Topological Polar Surface Area) have been shown to be critical for the anticancer activity of indole derivatives. researchgate.netnih.gov This suggests that the molecule's size, shape, and capacity for polar interactions are crucial for binding to biological targets. For this compound, the oxygen atom in the tetrahydrofuran (B95107) ring would be a key contributor to this value.

Electronic Descriptors: The electronic properties of the indole ring system are frequently implicated in activity. The distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO) often correlate with the compound's ability to participate in interactions like pi-pi stacking or charge-transfer with a receptor. The N-substitution with a tetrahydrofuran ring directly modulates the electronic nature of the indole core. researchgate.net

3D/Steric Descriptors: Three-dimensional properties that account for the volume and spatial arrangement of atoms are vital. For N-substituted indoles, the nature of the substituent on the nitrogen atom is often a determining factor in activity. nih.gov The flexible, non-aromatic tetrahydrofuran ring in this compound introduces specific steric bulk and conformational possibilities that would be captured by 3D descriptors.

Atom-Specific and Integer-Based Descriptors: In some models, descriptors as specific as minHBint4 (representing the minimum E-state for a hydrogen bond of path length 4) have been identified as significant. eurjchem.com This points to very specific intramolecular or intermolecular interactions being necessary for activity.

The identification of these descriptors allows for the rational design of new, more potent analogs. By modifying the structure of this compound to enhance the properties associated with positive descriptors (e.g., increasing polar surface area) or diminish those associated with negative descriptors, its biological activity could theoretically be optimized.

Descriptor ExampleDescriptor CategoryPotential Influence on ActivityRelevance to this compoundSource
TopoPSATopological / PolarRelates to molecular transport and receptor binding through polar interactions.The THF oxygen and indole nitrogen contribute significantly. researchgate.netnih.gov
Electronic Properties (e.g., Dipole Moment)ElectronicGoverns electrostatic and charge-transfer interactions with the target protein.The electron-donating THF ring alters the indole's electronic landscape. researchgate.net
minHBint42D / E-StateIndicates potential for specific hydrogen bonding interactions.Reflects the interaction potential of the THF oxygen. eurjchem.com
Wlambda1.unity2D / TopologicalA graph-based descriptor related to molecular branching and complexity.Describes the overall topology of the combined indole-THF structure. eurjchem.com

Structure Activity Relationship Sar Investigations of 1 Tetrahydrofuran 2 Yl 1h Indole Derivatives in in Vitro Biological Systems

Impact of Tetrahydrofuran (B95107) Ring Stereochemistry on In Vitro Activity

The stereochemistry of the tetrahydrofuran (THF) ring, particularly at the C2 position which is attached to the indole (B1671886) nitrogen, is a critical determinant of in vitro biological activity. The chiral center at C2 gives rise to two enantiomers, (R)-1-(tetrahydrofuran-2-yl)-1H-indole and (S)-1-(tetrahydrofuran-2-yl)-1H-indole. Studies on analogous heterocyclic compounds have demonstrated that such stereoisomers can exhibit markedly different biological profiles.

For instance, in a series of antifungal agents, it was observed that only the cis isomers possessed in vitro activity, and of those, the isomer with the R-configuration at the C2 carbon of the tetrahydrofuran ring was significantly more potent. nih.gov This suggests that the spatial orientation of the THF ring relative to the indole nucleus is crucial for proper binding to the active site of the target protein. The R-enantiomer may position the indole moiety and any substituents thereon in a more favorable orientation for key interactions, such as hydrogen bonding or hydrophobic interactions, within the binding pocket.

To illustrate this point, consider the hypothetical in vitro activity of the two enantiomers against a generic kinase target:

CompoundStereochemistry at C2In Vitro Activity (IC₅₀, nM)
1a R50
1b S850
1c Racemic420

This table presents hypothetical data for illustrative purposes.

As the table suggests, the (R)-enantiomer (1a ) is significantly more active than the (S)-enantiomer (1b ), and the racemic mixture (1c ) exhibits an intermediate activity. This underscores the importance of stereochemically pure compounds in drug discovery to maximize potency and potentially reduce off-target effects. The data strongly indicates that the three-dimensional arrangement of the tetrahydrofuran ring is a key factor in molecular recognition by the biological target.

Influence of Substituents on the Indole Nucleus on In Vitro Biological Response

The indole nucleus serves as a versatile scaffold that can be functionalized at various positions to modulate the biological activity of 1-(tetrahydrofuran-2-yl)-1H-indole derivatives. The electronic and steric properties of substituents on the indole ring can profoundly impact receptor affinity, selectivity, and pharmacokinetic properties.

Common positions for substitution on the indole ring include the 3, 5, and 6-positions. The introduction of different functional groups at these positions can lead to a wide range of biological responses. For example, the introduction of a hydrogen bond donor or acceptor at the 5-position could enhance binding to a target protein that has a complementary residue in the binding pocket. Similarly, a bulky hydrophobic group at the 6-position might occupy a hydrophobic pocket, thereby increasing potency.

A hypothetical SAR study on the effect of substituents on the indole nucleus is presented below:

CompoundSubstitution on IndoleIn Vitro Activity (IC₅₀, nM)
2a H (unsubstituted)200
2b 5-Fluoro150
2c 5-Methoxy90
2d 5-Nitro500
2e 6-Chloro120
2f 3-Cyano350

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, several trends can be observed. The introduction of a small, electron-withdrawing fluorine atom at the 5-position (2b ) leads to a modest increase in activity compared to the unsubstituted parent compound (2a ). A larger, electron-donating methoxy (B1213986) group at the same position (2c ) results in a more significant enhancement of potency, suggesting a favorable interaction in a specific pocket of the receptor. Conversely, a strongly electron-withdrawing nitro group (2d ) is detrimental to activity, possibly due to unfavorable electronic or steric effects. Substitution at the 6-position with a chloro group (2e ) also improves activity, while a cyano group at the 3-position (2f ) decreases it. These findings highlight the sensitive nature of the biological response to the type and position of substituents on the indole core.

Role of the N1-Tetrahydrofuran Linkage on Conformational Flexibility and Receptor Recognition

The presence of the tetrahydrofuran ring introduces a degree of conformational constraint compared to a simple N1-alkyl chain. However, the THF ring itself is not planar and exists in a state of dynamic equilibrium between different puckered conformations, such as the envelope and twist forms. researchgate.net This inherent flexibility of the THF ring, coupled with the rotation around the N1-C2 bond, allows the molecule to present different pharmacophoric features to the receptor.

Computational modeling and conformational analysis can provide valuable insights into the preferred low-energy conformations of these derivatives. It is hypothesized that the bioactive conformation, the specific shape the molecule adopts when bound to its target, is one of these low-energy states. A molecule with a high degree of conformational flexibility may have a higher entropic penalty upon binding, whereas a more rigid molecule that is pre-organized in the bioactive conformation may bind with higher affinity.

The nature of the N1-substituent can significantly influence the electronic properties of the indole ring and the conformational preferences of the molecule. The tetrahydrofuran moiety, being an ether, is a relatively neutral substituent but its oxygen atom can act as a hydrogen bond acceptor, which could be a key interaction point with the receptor.

Exploration of Bioisosteric Replacements within the Tetrahydrofuran Moiety

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netnih.govdrughunter.com In the context of this compound derivatives, the tetrahydrofuran ring itself can be considered a bioisostere for other cyclic or acyclic moieties.

A hypothetical exploration of bioisosteric replacements for the tetrahydrofuran ring is shown in the table below:

CompoundN1-SubstituentRationale for ReplacementIn Vitro Activity (IC₅₀, nM)
3a Tetrahydrofuran-2-ylParent Compound100
3b CyclopentylRemoval of H-bond acceptor750
3c Tetrahydropyran-2-ylIncreased ring size300
3d Thiolan-2-ylReplacement of oxygen with sulfur250
3e Pyrrolidin-2-ylIntroduction of H-bond donor80

This table presents hypothetical data for illustrative purposes.

The hypothetical data suggests that the oxygen atom of the tetrahydrofuran ring is important for activity, as its removal in the cyclopentyl analogue (3b ) leads to a significant drop in potency. Expanding the ring to a tetrahydropyran (B127337) (3c ) or replacing the oxygen with a sulfur atom (3d ) is tolerated to some extent, but does not improve activity over the parent compound. Interestingly, replacing the THF ring with a pyrrolidine (B122466) ring (3e ), which introduces a hydrogen bond donor (the N-H group), leads to an enhancement in activity, suggesting that this new interaction is beneficial for binding.

Pharmacophore Elucidation Based on In Vitro Activity Data

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.govfrontiersin.org By analyzing the SAR data from a series of active and inactive this compound derivatives, a pharmacophore model can be developed. This model can then be used to guide the design of new, more potent compounds and for virtual screening of compound libraries to identify novel hits. nih.gov

Based on the hypothetical SAR data discussed in the previous sections, a potential pharmacophore model for this class of compounds could include the following features:

A hydrogen bond acceptor: The oxygen atom of the tetrahydrofuran ring.

A hydrophobic aromatic region: The indole nucleus.

A specific stereochemical arrangement: The (R)-configuration at the C2 position of the tetrahydrofuran ring.

A hydrogen bond donor/acceptor or hydrophobic feature at the 5-position of the indole ring: Depending on the specific interactions with the target.

An exclusion volume: A region in space where bulky substituents are not tolerated, as suggested by the decreased activity of some substituted analogues.

The development of a robust pharmacophore model requires a diverse set of active compounds with well-defined in vitro activity. researchgate.net Computational tools can be used to align the active molecules and identify the common chemical features that are responsible for their biological activity. This model can then be validated by its ability to distinguish between known active and inactive compounds. Once validated, the pharmacophore model becomes a powerful tool in the rational design of the next generation of this compound derivatives with improved therapeutic potential.

Mechanistic Studies of Observed in Vitro Activities of 1 Tetrahydrofuran 2 Yl 1h Indole

Biochemical Characterization of Molecular Target Interactions (Enzyme Inhibition, Receptor Binding Assays in vitro)

There is currently no published data detailing the interaction of 1-(Tetrahydrofuran-2-yl)-1H-indole with specific molecular targets. Enzyme inhibition assays, which would quantify the compound's potency and selectivity against various enzymes, have not been reported. Likewise, in vitro receptor binding assays, crucial for identifying and characterizing the affinity of a compound for specific receptors, are not available for this compound.

Cellular Pathway Perturbation Analysis In Vitro (e.g., Signaling Pathway Modulation, Organelle Dynamics)

Investigations into how this compound may affect cellular functions are also absent from the scientific literature. There are no studies on its potential to modulate specific signaling pathways within cells or its effects on the dynamics and health of cellular organelles such as mitochondria or the endoplasmic reticulum.

Investigation of Mode of Action at the Molecular Level in In Vitro Models

A detailed understanding of the mode of action at the molecular level for any compound requires extensive experimental work. For this compound, such in vitro studies have not been published. Therefore, its precise mechanism of action remains unknown.

Comparative Mechanistic Studies with Related Indole (B1671886) Hybrid Compounds

While the broader class of indole derivatives has been extensively studied, with many compounds exhibiting activities such as enzyme inhibition or receptor modulation, comparative mechanistic studies that include this compound are not available. Such studies are essential to understand the structure-activity relationships and the specific contribution of the tetrahydrofuran-2-yl substituent at the N1 position of the indole ring to any potential biological activity.

Derivatization and Analog Development Based on the 1 Tetrahydrofuran 2 Yl 1h Indole Scaffold

Design and Synthesis of Novel Hybrid Compounds Incorporating 1-(Tetrahydrofuran-2-yl)-1H-indole

The fusion of the this compound scaffold with other pharmacologically active moieties to create hybrid compounds is a prominent strategy to enhance therapeutic efficacy and target selectivity. This approach aims to combine the beneficial properties of each constituent part into a single molecule, potentially leading to synergistic effects or novel mechanisms of action.

One common strategy involves the linkage of the indole (B1671886) nitrogen or other positions of the indole ring to various heterocyclic systems. For instance, the synthesis of novel indole derivatives often involves the reaction of a substituted indole with different bioactive fragments. While specific examples for the this compound scaffold are not extensively documented in publicly available literature, the general principles of indole chemistry can be applied. For example, a series of novel (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamides were synthesized by reacting 1H-indole-3-carbaldehyde derivatives with 3-chloro-N-arylpropanamide and subsequently with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.goveasychair.org This highlights a feasible synthetic route for creating complex hybrid molecules from an indole core.

Another approach involves the incorporation of fragments known to interact with specific biological targets. For example, the synthesis of indole-benzimidazole derivatives has been explored for their anti-cancer properties. openmedicinalchemistryjournal.com The general synthetic scheme often involves the N-arylation of an indole derivative followed by condensation with a substituted o-phenylenediamine. This methodology could be adapted to the this compound scaffold to generate novel hybrid compounds with potential anticancer activity.

Development of Bioconjugates or Probes Utilizing the this compound Core

Bioconjugation, the process of linking a molecule to a biological macromolecule such as a protein or nucleic acid, is a rapidly advancing field with significant therapeutic and diagnostic applications. lonza.com The this compound scaffold can serve as a core for the development of bioconjugates or molecular probes, enabling targeted delivery or the study of biological processes.

The development of such bioconjugates would typically involve a multi-step process, starting with the synthesis of a functionalized this compound derivative. This would be followed by the conjugation reaction with the chosen biomolecule, often utilizing established bioconjugation chemistries such as amide bond formation, click chemistry, or maleimide (B117702) chemistry. The resulting bioconjugate would then be purified and characterized to ensure its integrity and functionality. These probes could be valuable tools for target identification, validation, and imaging studies.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity. nih.gov This approach is particularly well-suited for the exploration of the chemical space around a privileged scaffold like this compound.

The synthesis of indole derivative libraries has been successfully demonstrated using combinatorial approaches. nih.gov For instance, a one-pot reaction sequence has been utilized to generate a library of 2-acyl-3-amino-indoles. nih.gov This methodology could be adapted to a this compound starting material to create a library of analogs with diverse substituents at various positions of the indole ring.

A typical combinatorial synthesis would involve a solid-phase or solution-phase approach where a common intermediate, the this compound core, is reacted with a variety of building blocks. The use of automated synthesis platforms can further accelerate the generation of these libraries. The resulting compounds can then be screened in high-throughput assays to identify hits with desired biological activities.

The following table illustrates a hypothetical combinatorial library design based on the this compound scaffold.

Scaffold PositionR1 (at Indole N)R2 (at Indole C3)R3 (on Tetrahydrofuran)
Building Block Set ATetrahydrofuran-2-ylHH
Building Block Set BTetrahydrofuran-2-ylAlkyl, Aryl, HeteroarylH
Building Block Set CTetrahydrofuran-2-ylHHydroxyl, Amino, Carboxyl
Building Block Set DTetrahydrofuran-2-ylDiverse AldehydesDiverse Nucleophiles

This systematic approach allows for the efficient exploration of structure-activity relationships and the identification of optimized lead compounds.

Potential Non Clinical Applications and Future Research Directions for 1 Tetrahydrofuran 2 Yl 1h Indole

The unique hybrid structure of 1-(Tetrahydrofuran-2-yl)-1H-indole, which combines the biologically significant indole (B1671886) nucleus with a chiral tetrahydrofuran (B95107) (THF) moiety, presents a compelling platform for exploration in various non-clinical scientific fields. The indole ring is a "privileged scaffold" found in numerous natural products and synthetic compounds with diverse activities, while the THF ring is a key structural component in many natural products and serves as a precursor to important polymers. rsc.orgnih.govmdpi.com The fusion of these two motifs in a single molecule opens up promising avenues for research and application beyond the therapeutic realm.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.